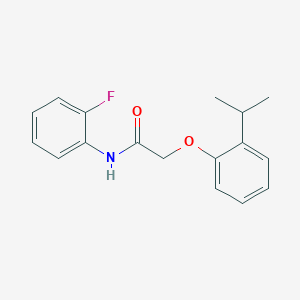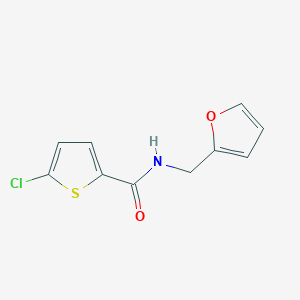![molecular formula C13H8Cl2N4OS B5505256 4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505256.png)
4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol" belongs to a class of heterocyclic compounds known for exhibiting a wide range of biological activities. The core structure, a 1,2,4-triazole ring, is of particular interest due to its significance in medicinal chemistry and materials science. The presence of a furyl group and a thiocarbonyl moiety further contributes to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives involves multi-step reactions, starting from basic nuclei like 4-amino-1,2,4-triazole-3-thiol, which is then subjected to condensation reactions with various aldehydes to introduce different substituents such as the dichlorobenzylidene group (Singh & Kandel, 2013). The synthesis pathway typically involves cyclization, condensation, and substitution reactions, utilizing reagents like potassium dithiocarbazinate, hydrazine hydrate, and specific aldehydes to achieve the desired derivatives.
Molecular Structure Analysis
Structural and conformational studies of similar triazole compounds have been conducted using X-ray diffraction and molecular modeling techniques. These studies reveal the geometric preferences of the triazole ring and substituent groups, as well as their implications for biological activity (Karayel & Özbey, 2008). Density functional theory (DFT) and ab initio methods are often employed to calculate structural parameters and conformations, providing insights into the stability and reactivity of these compounds.
Chemical Reactions and Properties
Triazole derivatives undergo a variety of chemical reactions, including with aldehydes to form Schiff bases, which are crucial for further chemical modifications and enhancing biological activities. These reactions not only extend the chemical versatility of triazole compounds but also their applicability in different scientific fields (Sarala et al., 2006).
科学的研究の応用
Structural and Conformational Investigations
The compound 4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol, and its derivatives have been a subject of various scientific research studies, focusing on their structural, conformational, and biological activities. These studies have provided insights into the potential applications of these compounds in various fields, excluding drug use, dosage, and side effects as per the requirements.
Synthesis and Characterization of 1,2,4-Triazole Derivatives : A study by Shukla et al. synthesized and characterized biologically active 1,2,4-triazole derivatives, exploring their crystal structures and intermolecular interactions. The research highlighted the solvatomorphic behavior of these compounds and provided insights into their potential applications based on the presence of different intermolecular interactions evaluated using Hirshfeld surfaces and quantum mechanical calculations (Shukla et al., 2014).
Crystal and Molecular Structure Analysis : Another study focused on the crystal and molecular structure analysis of similar triazole derivatives, further contributing to the understanding of their chemical behavior and potential scientific applications (Sarala et al., 2006).
Conformational Analysis and DFT Investigations : Kumar et al. conducted a comprehensive study on the conformational analysis and Density Functional Theory (DFT) investigations of triazole derivatives. Their research included spectral analysis, molecular docking analysis, and evaluation of the electrostatic potential, indicating the compounds' inhibitory activity against tuberculosis (Kumar et al., 2021).
Antimicrobial Activities of Triazolothiadiazoles : The antimicrobial activities of substituted triazolothiadiazoles were investigated by Prasad et al., showing promising results against various microorganisms. This study opens avenues for using these compounds as antimicrobial agents (Prasad et al., 2009).
Electrochemical and Computational Studies : Chauhan et al. explored the use of a triazole derivative as a corrosion inhibitor for copper, employing electrochemical techniques and computational studies. This research provides a basis for developing new materials for corrosion protection based on triazole derivatives (Chauhan et al., 2019).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4OS/c14-9-4-3-8(10(15)6-9)7-16-19-12(17-18-13(19)21)11-2-1-5-20-11/h1-7H,(H,18,21)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSYGLWXNBYGDV-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5505177.png)
![8-(2-chloro-6-fluoro-3-methylbenzyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505180.png)
![1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5505191.png)


![N,3,6-trimethyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5505221.png)
![2-amino-N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}benzohydrazide](/img/structure/B5505225.png)
![1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5505233.png)
![4'-(4-phenoxybutyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5505235.png)
![methyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5505248.png)
![2-(4-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5505262.png)
![4-{[(3-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5505270.png)
![2-methyl-5-[4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone dihydrochloride](/img/structure/B5505280.png)
![6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B5505287.png)